![molecular formula C13H16O B2414012 (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol CAS No. 2287281-93-8](/img/structure/B2414012.png)
(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Benzyl-1-bicyclo[111]pentanyl)methanol is a compound that features a unique bicyclo[111]pentane core structure This structure is characterized by its three-dimensional, highly strained, and rigid framework, which imparts distinct physicochemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane Another strategy involves transition metal-catalyzed cross-coupling reactions to form C–C bonds, enabling the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process. Additionally, the development of cost-effective and sustainable methods for the large-scale synthesis of bicyclo[1.1.1]pentane derivatives is an ongoing area of research.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Benzyl aldehyde or benzyl carboxylic acid.
Reduction: Benzyl alkane.
Substitution: Benzyl halides or benzyl amines.
Wissenschaftliche Forschungsanwendungen
(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol has a wide range of applications in scientific research:
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of aromatic rings, allowing it to engage in similar interactions with biological targets. This property makes it a valuable bioisostere for para-disubstituted benzene rings, enhancing the binding affinity and selectivity of drug candidates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentylamines: These compounds are bioisosteres of arylamine motifs and are used to improve the pharmacokinetic properties of drug candidates.
Bicyclo[1.1.1]pentyl ketones: These derivatives are synthesized via nickel/photoredox-catalyzed multicomponent dicarbofunctionalization and are valuable intermediates in organic synthesis.
Uniqueness
(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol stands out due to its combination of a benzyl group and a methanol moiety attached to the bicyclo[1.1.1]pentane core. This unique structure imparts distinct physicochemical properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
(3-benzyl-1-bicyclo[1.1.1]pentanyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-10-13-7-12(8-13,9-13)6-11-4-2-1-3-5-11/h1-5,14H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJQXXYMPXQZMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide](/img/structure/B2413931.png)
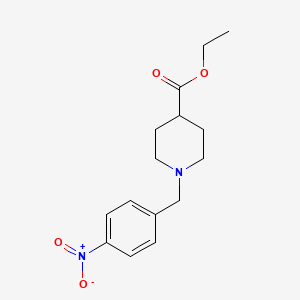
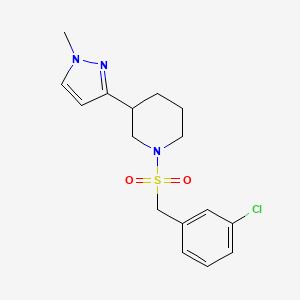
![(2-methoxypyridin-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2413934.png)
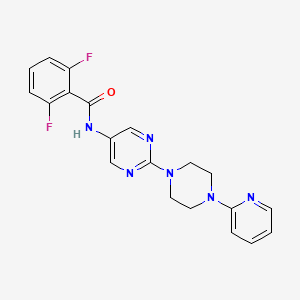
![N-[(4-fluorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2413937.png)
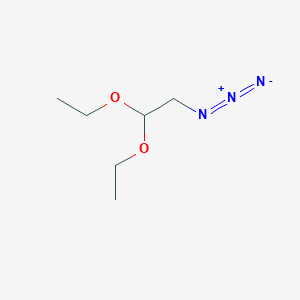
![ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2413940.png)
![1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine](/img/structure/B2413942.png)
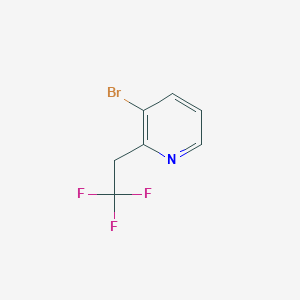
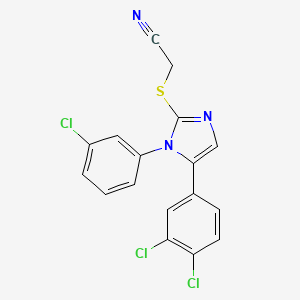
![(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2413949.png)
![4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2413950.png)
![3,4-diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2413952.png)
